molecular formula C11H17N3O6 B14766311 4-Azido-4,6-dideoxy-2-O-methyl-1,3-O-diacetyl-D-glucopyranose

4-Azido-4,6-dideoxy-2-O-methyl-1,3-O-diacetyl-D-glucopyranose

Cat. No.: B14766311
M. Wt: 287.27 g/mol
InChI Key: ODLASXVOYXIJIR-SWSJCFRNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-4,6-dideoxy-2-O-methyl-1,3-O-diacetyl-D-glucopyranose typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Azido-4,6-dideoxy-2-O-methyl-1,3-O-diacetyl-D-glucopyranose undergoes several types of chemical reactions:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Substitution Reagents: Various nucleophiles.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products

    Amine Derivatives: Formed by reduction of the azido group.

    Hydroxyl Derivatives: Formed by hydrolysis of the acetyl groups.

Mechanism of Action

The mechanism of action of 4-Azido-4,6-dideoxy-2-O-methyl-1,3-O-diacetyl-D-glucopyranose involves its role as a precursor in the synthesis of nucleoside analogs. These analogs interfere with viral replication by incorporating into viral DNA or RNA, leading to chain termination or faulty replication. The azido group can be reduced to an amine, which can then participate in further biochemical reactions .

Properties

Molecular Formula

C11H17N3O6

Molecular Weight

287.27 g/mol

IUPAC Name

[(3R,4S,5R,6R)-2-acetyloxy-5-azido-3-methoxy-6-methyloxan-4-yl] acetate

InChI

InChI=1S/C11H17N3O6/c1-5-8(13-14-12)9(19-6(2)15)10(17-4)11(18-5)20-7(3)16/h5,8-11H,1-4H3/t5-,8-,9+,10-,11?/m1/s1

InChI Key

ODLASXVOYXIJIR-SWSJCFRNSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OC)OC(=O)C)N=[N+]=[N-]

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C)OC)OC(=O)C)N=[N+]=[N-]

Origin of Product

United States

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